4-(Chloromethyl)-2-methanesulfonyl-1-methoxybenzene
Overview
Description
4-(Chloromethyl)-2-methanesulfonyl-1-methoxybenzene (CM2MOB) is a chemical compound that has been studied for its potential applications in chemistry and biochemistry. CM2MOB is a member of the family of methanesulfonylbenzenes, a class of compounds that have been studied extensively in recent years due to their unique chemical and physical properties. CM2MOB is a colorless crystalline solid that is soluble in both organic and inorganic solvents.
Scientific Research Applications
- Field : Pharmaceutical Industry
- Application : 4-(Chloromethyl)phenyltrichlorosilane, a compound similar to the one you mentioned, is used as a pharmaceutical intermediate .
- Results : The outcomes would also depend on the specific drug being synthesized. The intermediate could contribute to the effectiveness of the final pharmaceutical product .
- Field : Polymer Chemistry
- Application : A compound called CM-Str (4-(Chloromethyl)styrene), which has a similar structure to the one you mentioned, is used as a starting material for the construction of a series of functional monomers .
- Method : The chlorine in CM-Str is substituted with the corresponding azide, and the azide is reduced to afford an aminostyrene. This aminostyrene is then used as a common precursor for the preparation of functional monomers .
- Results : The functional monomers prepared from the aminostyrene can be used to synthesize various polymers with specific properties .
Pharmaceutical Intermediate
Preparation of Functional Monomers
properties
IUPAC Name |
4-(chloromethyl)-1-methoxy-2-methylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-13-8-4-3-7(6-10)5-9(8)14(2,11)12/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEUVZNQILIWNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCl)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-methanesulfonyl-1-methoxybenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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